2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
Description
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-22(20,14-6-7-14)18-10-9-13(11-18)21-16-8-5-12-3-1-2-4-15(12)17-16/h1-5,8,13-14H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOGYWFLXJDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the ring construction from cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced to the pyrrolidine ring through sulfonylation reactions, which often require specific reagents and conditions to achieve high yields and selectivity.
Coupling with Quinoline: The final step involves the coupling of the pyrrolidine derivative with a quinoline moiety, typically through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This often includes the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline or pyrrolidine rings .
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The following table highlights structural distinctions between 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline and analogous quinoline derivatives:
| Compound Name | Substituents at Quinoline 2-Position | Key Functional Groups | Molecular Features Affecting Bioactivity |
|---|---|---|---|
| This compound | Cyclopropylsulfonyl-pyrrolidine ether | Sulfonyl group, pyrrolidine ring | Enhanced metabolic stability due to sulfonation |
| (2S)-1-Fluoro-3-({2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl}oxy)propan-2-ol | Fluorinated propanol-pyridinyl ether | Fluorine, hydroxyl, methylamino-pyridine | Increased polarity and hydrogen-bonding capacity |
| 8-(4-Fluoro-6-methoxy-pyridin-3-yl)-4-[4-(3-isopropyl-oxadiazol-5-yl)-cyclohexyloxy]-quinoline | Oxadiazol-cyclohexyloxy and fluoromethoxypyridinyl groups | Oxadiazole, cyclohexyl ether, methoxy | Improved lipophilicity and target selectivity |
Functional Group Analysis
- Fluorinated Propanol (): The fluorine atom enhances bioavailability through increased membrane permeability, while the hydroxyl group enables hydrogen bonding with biological targets .
- Oxadiazole () : This heterocycle improves π-π stacking interactions in hydrophobic binding pockets, a feature absent in the target compound .
Pharmacokinetic and Physicochemical Properties
- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to the methoxy-pyridine derivatives in .
- Metabolic Stability: Cyclopropyl rings are known to resist cytochrome P450-mediated oxidation, suggesting superior metabolic stability relative to fluorinated propanol derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
